Propylene carbonate (PC) is a cyclic carbonate ester recognized for its utility as a polar, aprotic solvent. Key procurement-relevant properties include a high dielectric constant, a broad liquid temperature range, low toxicity, and low vapor pressure. It is frequently specified as a high-permittivity component in electrolyte formulations for electrochemical applications, such as lithium and sodium-ion batteries, and as a 'green' solvent alternative to more hazardous chemicals like acetonitrile in organic synthesis and industrial formulations.
Direct substitution of propylene carbonate with seemingly similar solvents often leads to significant process or performance failures. Replacing PC with ethylene carbonate (EC), its closest structural analog, introduces handling challenges due to EC's high melting point (34-37 °C), requiring heated processing. Acyclic carbonates like dimethyl carbonate (DMC) or diethyl carbonate (DEC) offer lower viscosity but possess significantly lower dielectric constants, compromising their ability to dissolve electrolyte salts effectively. Other polar aprotic solvents, such as acetonitrile (ACN), present greater toxicity, flammability, and volatility, making PC a preferable choice for applications where safety, handling, and environmental impact are key procurement drivers.
Propylene carbonate offers a significantly wider liquid operating window compared to its most common in-class substitute, ethylene carbonate (EC), and common acyclic carbonates like dimethyl carbonate (DMC). PC remains liquid from -48.8 °C to 242 °C, a range of 290.8 °C. In contrast, EC is a solid at room temperature with a melting point of 36.4 °C, requiring heated equipment for handling and limiting its use in sub-ambient applications. DMC, while liquid at low temperatures, has a much lower boiling point of 90 °C, restricting its use in higher temperature processes.
| Evidence Dimension | Liquid Temperature Range (°C) |
| Target Compound Data | Propylene Carbonate: -48.8 to 242 |
| Comparator Or Baseline | Ethylene Carbonate: 36.4 to 248 | Dimethyl Carbonate: 2 to 90 |
| Quantified Difference | PC has a ~85°C lower melting point than EC and a ~152°C higher boiling point than DMC. |
| Conditions | Physical properties at standard pressure. |
This wide liquid range simplifies handling, eliminates the need for heated processing required for EC, and enables stable performance in applications from cryogenic to elevated temperatures.
Propylene carbonate's high relative permittivity (dielectric constant) of ~64-69 is critical for its function as an electrolyte solvent, as it facilitates the dissociation of salts into charge-carrying ions. This is substantially higher than that of common acyclic co-solvents such as dimethyl carbonate (DMC) (εr ≈ 3.1) and diethyl carbonate (DEC) (εr ≈ 2.8). While ethylene carbonate (EC) has an even higher dielectric constant (εr ≈ 90), its high melting point makes PC the preferred high-permittivity solvent for applications requiring low-temperature performance.
| Evidence Dimension | Relative Permittivity (Dielectric Constant, εr) |
| Target Compound Data | Propylene Carbonate: ~64.9 |
| Comparator Or Baseline | Dimethyl Carbonate: ~3.1 | Diethyl Carbonate: ~2.8 | Ethylene Carbonate: ~90 |
| Quantified Difference | PC's dielectric constant is over 20 times higher than that of DMC or DEC. |
| Conditions | Data at or near room temperature (20-25 °C). |
For creating highly conductive electrolyte solutions, PC's ability to dissolve and dissociate salts is vastly greater than that of acyclic carbonates, making it an essential component for achieving target ionic conductivity.
Unlike ethylene carbonate (EC), pure propylene carbonate is unsuitable for use with standard graphite anodes in lithium-ion batteries. During the initial charging cycle, solvated lithium ions co-intercalate with PC molecules into the graphite layers. Subsequent reduction of PC within the graphite structure produces propene gas, leading to the mechanical exfoliation and destruction of the graphite anode. EC, in contrast, undergoes reduction at the graphite surface to form a stable solid electrolyte interphase (SEI) that prevents further solvent decomposition and allows for reversible cycling. This specific incompatibility makes PC unsuitable for conventional Li-ion cells but drives its selection for systems with non-graphitic anodes.
| Evidence Dimension | Interaction with Graphite Anode |
| Target Compound Data | Propylene Carbonate: Co-intercalates and decomposes, causing exfoliation and irreversible capacity loss. |
| Comparator Or Baseline | Ethylene Carbonate: Forms a stable, protective Solid Electrolyte Interphase (SEI) on the graphite surface. |
| Quantified Difference | Qualitative difference: Stable SEI formation (EC) vs. destructive exfoliation (PC). |
| Conditions | Electrochemical reduction during the first lithiation of a graphite anode in a lithium-ion battery. |
This is a critical failure mode that explicitly prohibits the use of PC in standard graphite-anode batteries and directs its procurement specifically for alternative anode chemistries (e.g., LTO, silicon) or different battery systems (e.g., Na-ion, K-ion).
Due to its very low melting point (-48.8 °C), propylene carbonate is the logical choice over ethylene carbonate (MP +36.4 °C) for formulating electrolytes intended for batteries and supercapacitors that must operate reliably in sub-zero environments.
The well-documented destructive interaction of PC with graphite anodes makes it a key candidate for systems that do not use graphite. This includes lithium-ion batteries with alternative anodes like lithium titanate (LTO) or silicon, as well as emerging post-lithium technologies such as sodium-ion (Na-ion) and potassium-ion (K-ion) batteries where graphite exfoliation is not a primary failure mode.
With its low toxicity, low vapor pressure, and biodegradability, PC serves as a high-performance, sustainable replacement for hazardous polar aprotic solvents like NMP, DMF, and acetonitrile in organic synthesis, coatings, and industrial cleaning formulations. It is also used as a physical solvent for the selective removal of CO2 from natural gas streams.
Irritant